5-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydrochromen-8-ol
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Overview
Description
Kazinol B is an isoprenylated flavan derived from the root of Broussonetia kazinoki Siebold, a plant belonging to the Moraceae family . This compound has been traditionally used in folk medicine and has shown various biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kazinol B can be synthesized through the extraction of Broussonetia kazinoki roots followed by purification processes . The extraction typically involves the use of solvents such as methanol or ethanol to isolate the active compounds. The crude extract is then subjected to chromatographic techniques to purify Kazinol B .
Industrial Production Methods
Industrial production of Kazinol B involves large-scale extraction and purification processes. The roots of Broussonetia kazinoki are harvested and processed to obtain the crude extract. This extract is then purified using advanced chromatographic methods to isolate Kazinol B in large quantities .
Chemical Reactions Analysis
Types of Reactions
Kazinol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize Kazinol B.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Kazinol B.
Major Products Formed
The major products formed from these reactions include various derivatives of Kazinol B with altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Kazinol B has a wide range of scientific research applications:
Mechanism of Action
Kazinol B exerts its effects through various molecular targets and pathways. It modulates the AKT/AMPK/Nrf2 signaling pathway, which plays a crucial role in cellular protection against oxidative stress and inflammation . By activating these pathways, Kazinol B enhances the expression of antioxidant enzymes and reduces the production of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Kazinol C: Another isoprenylated flavan with similar biological activities.
Kazinol E: Known for its anti-inflammatory and antioxidant properties.
Kazinol F: Exhibits cytotoxic activities against certain cancer cell lines.
Uniqueness of Kazinol B
Kazinol B is unique due to its potent cardioprotective effects and its ability to modulate multiple signaling pathways simultaneously . This makes it a promising candidate for developing new therapeutic agents for cardiovascular diseases and other conditions associated with oxidative stress and inflammation .
Properties
Molecular Formula |
C25H30O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydrochromen-8-ol |
InChI |
InChI=1S/C25H30O4/c1-15(2)5-6-17-13-20(19-11-12-25(3,4)29-24(19)23(17)27)21-10-8-16-7-9-18(26)14-22(16)28-21/h5,7,9,13-14,21,26-27H,6,8,10-12H2,1-4H3 |
InChI Key |
ZSYBZHUXSFHEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C2CCC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C |
Origin of Product |
United States |
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